molecular formula C11H20N4O B1482974 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine CAS No. 2098111-51-2

4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Cat. No. B1482974
CAS RN: 2098111-51-2
M. Wt: 224.3 g/mol
InChI Key: DXWIVIRDDLLLFC-UHFFFAOYSA-N
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Description

The compound “4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a 1,2,3-triazole ring. Piperidine is a six-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, as is common for other piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. For example, they can undergo reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents attached to the piperidine and 1,2,3-triazole rings. For example, 4,4′-Trimethylenedipiperidine has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, such as 1H-1,2,3-triazoles, have been extensively studied for their diverse biological activities, leading to the development of new drugs. These compounds have shown a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The adaptability of triazole chemistry allows for the creation of compounds with specific functions, making them valuable in the pharmaceutical industry for developing new medications with targeted activities (Ferreira et al., 2013).

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives play a crucial role in medicinal chemistry, serving as core structures for numerous therapeutic agents. They are found in drugs with various pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The structural versatility of piperidine allows for the development of a wide range of therapeutic agents, highlighting the importance of piperidine scaffolds in drug discovery and development (Rathi et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Piperidine derivatives have been studied for their potential use in a variety of fields, including drug design .

properties

IUPAC Name

4-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-3-5-12-6-4-10/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWIVIRDDLLLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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